N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. It is characterized by its unique molecular structure, which combines elements of thiazolidine and sulfonamide functionalities. The compound's molecular formula is , and it has a molecular weight of approximately 414.5 g/mol.
This compound can be classified under thiazolidine derivatives, which are known for their biological activities, including anti-inflammatory and antimicrobial properties. It is often synthesized for research purposes in the fields of drug development and organic synthesis. The compound's specific applications may vary based on its structural characteristics and the functional groups present.
The synthesis of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide typically involves several steps, including:
The synthesis may require specific conditions such as controlled temperature, pH adjustments, and the use of catalysts to enhance yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide features:
The compound's structural data can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.5 g/mol |
| InChI | InChI=1S/C20H18N2O4S2/c1-3(20(27)28)14(21)17(23)19(26)25/h4-11H,3H2,1-2H3,(H,21,23)/b16-11 |
| InChIKey | UBAKXTUFWHRBGH-WJDWOHSUSA-N |
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide can undergo various chemical reactions typical of thiazolidine derivatives:
These reactions require careful control of conditions such as temperature and solvent choice to achieve desired outcomes without decomposition of sensitive functional groups.
The mechanism of action for N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide is not fully elucidated but may involve:
Further studies are necessary to clarify its precise mechanism and efficacy in biological systems.
The physical properties include:
Chemical properties include:
N-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide has potential applications in:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5